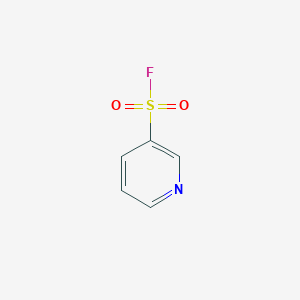

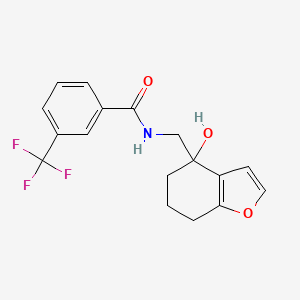

![molecular formula C14H12N2O3S B2410549 Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate CAS No. 851130-56-8](/img/structure/B2410549.png)

Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate” is a chemical compound. It is related to the class of compounds known as benzofuro[3,2-d]pyrimidinones .

Synthesis Analysis

The synthesis of related compounds involves the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters . This process yields a series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines .Molecular Structure Analysis

The molecular structure of related compounds involves a benzofuro[3,2-d]pyrimidinone core . The specific structure of “this compound” is not available in the retrieved sources.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the aza-Wittig reaction and further reactions with carbon disulfide and alkyl halides or halogenated aliphatic esters . The specific reactions involving “this compound” are not detailed in the retrieved sources.Aplicaciones Científicas De Investigación

Bioactivity and Pharmaceutical Synthesis

Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate is a derivative of Benzofuro[3,2-d]pyrimidine, which plays a significant role in the synthesis of various pharmaceuticals. These pharmaceuticals have applications in antibiosis, anti-inflammatory treatments, anticancer therapies, inhibitors of platelet aggregation, and enhancers of long-term memory (Xu Wei-ming, 2010).

Novel Heterocyclic Systems

Research shows that Methyl 2-[(cyanophenoxy)methyl]-3-furoates, closely related to this compound, are used to synthesize novel heterocyclic systems like benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. These novel systems have potential applications in diverse scientific fields, including material science and drug development (Marta S. Yahodkina-Yakovenko et al., 2018).

Synthesis of Diverse Derivatives

The compound is involved in the efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives. These derivatives have various applications in the development of new chemical entities for pharmaceutical and chemical industries (Hong-Mei Wang et al., 2019).

Mecanismo De Acción

Target of Action

Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate is a compound that has been synthesized from benzofuran derivatives . Benzofuran derivatives have been identified as having a wide array of biological activities, making them a privileged structure in the field of drug discovery . .

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with multiple targets

Biochemical Pathways

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Propiedades

IUPAC Name |

methyl 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-8(14(17)18-2)20-13-12-11(15-7-16-13)9-5-3-4-6-10(9)19-12/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZGDBQGSICJCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NC=NC2=C1OC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

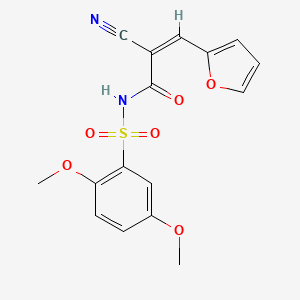

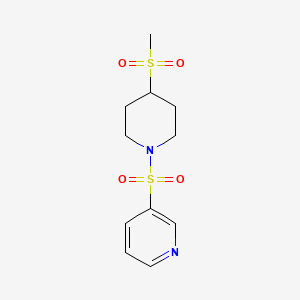

![N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2410466.png)

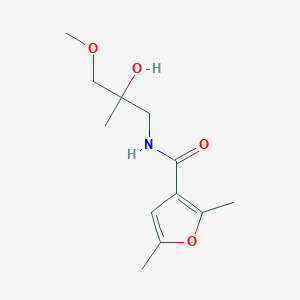

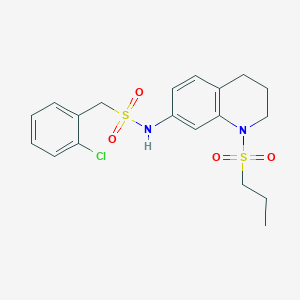

![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)

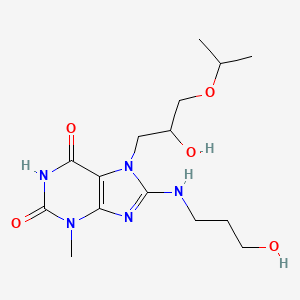

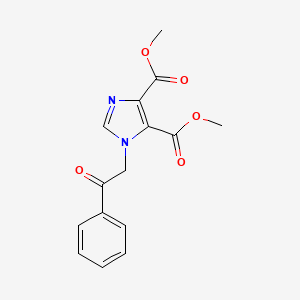

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)

![2-(2-chlorophenyl)-1-{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}-1-ethanone](/img/structure/B2410482.png)

![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2410486.png)

![N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2410488.png)